molecular formula C28H30N2O6 B15099122 1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphen oxy)ethoxy]phenyl}-3-pyrrolin-2-one

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphen oxy)ethoxy]phenyl}-3-pyrrolin-2-one

Cat. No.: B15099122
M. Wt: 490.5 g/mol
InChI Key: QHLLPLVIMRLNEX-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves multiple steps. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by boiling in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as condensation reactions, purification through recrystallization, and characterization using spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-2H-pyrrol-5-one

InChI

InChI=1S/C28H30N2O6/c1-19-7-4-5-8-22(19)36-18-17-34-21-12-10-20(11-13-21)25-24(26(31)23-9-6-16-35-23)27(32)28(33)30(25)15-14-29(2)3/h4-13,16,25,32H,14-15,17-18H2,1-3H3

InChI Key

QHLLPLVIMRLNEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C(=O)N3CCN(C)C)O)C(=O)C4=CC=CO4

Origin of Product

United States

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